molecular formula C12H12N2O2 B8591399 4-(2-Pentyn-1-yloxy)-6-(2-propyn-1-yloxy)pyrimidine

4-(2-Pentyn-1-yloxy)-6-(2-propyn-1-yloxy)pyrimidine

Cat. No.: B8591399
M. Wt: 216.24 g/mol
InChI Key: NINOHKMEEQDENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Pentyn-1-yloxy)-6-(2-propyn-1-yloxy)pyrimidine is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-pent-2-ynoxy-6-prop-2-ynoxypyrimidine

InChI

InChI=1S/C12H12N2O2/c1-3-5-6-8-16-12-9-11(13-10-14-12)15-7-4-2/h2,9-10H,3,7-8H2,1H3

InChI Key

NINOHKMEEQDENV-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOC1=NC=NC(=C1)OCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 14 ml of tetrahydrofuran was suspended 0.57 g of sodium hydride (60% in oil), to which 2.5 ml of a tetrahydrofuran solution containing 0.8 g of 2-pentyn-1-ol was slowly added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 20 minutes and then cooled to 0° C., to which 2.5 ml of a tetrahydrofuran solution containing 1.6 g of 4-chloro-6-(2-propynyloxy)pyrimidine was slowly added dropwise. The mixture was further stirred at 0° C. for 3.5 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with chloroform. The chloroform layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.98 g of 4-(2-pentynyloxy)-6-(2-propynyloxy)pyrimidine (the present compound (5)).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Quantity
0.8 g
Type
reactant
Reaction Step Six
Quantity
2.5 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.